d[Leu4]AVP
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Overview
Description
Arginine vasopressin is a nonapeptide hormone that plays a crucial role in regulating water balance, blood pressure, and various physiological processes in mammals . D[Leu4]AVP has been designed to selectively target the V1b vasopressin receptor, making it a valuable tool for studying the physiological and pharmacological effects of vasopressin .
Preparation Methods
The synthesis of D[Leu4]AVP involves modifying the native arginine vasopressin peptide at specific positions. The synthetic route typically includes solid-phase peptide synthesis (SPPS) techniques. The key steps involve the deamination of cysteine at position 1 and the substitution of leucine at position 4 and arginine at position 8 . The reaction conditions for SPPS include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound follow similar principles but are scaled up to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
D[Leu4]AVP undergoes various chemical reactions, including binding to specific receptors and inducing intracellular signaling pathways. The compound primarily interacts with the V1b vasopressin receptor, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol . These signaling molecules trigger the release of calcium ions from intracellular stores, resulting in various physiological responses. Common reagents and conditions used in these reactions include receptor-expressing cell lines, radiolabeled ligands for binding assays, and specific inhibitors to study the signaling pathways . The major products formed from these reactions are the activated signaling molecules and the physiological effects mediated by the V1b receptor .
Scientific Research Applications
D[Leu4]AVP has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of vasopressin analogues and their interactions with receptors . In biology, this compound is employed to investigate the physiological roles of the V1b receptor in stress response, social behavior, and hormone release . In medicine, this compound is valuable for understanding the mechanisms underlying disorders related to vasopressin signaling, such as diabetes insipidus and certain psychiatric conditions .
Mechanism of Action
The mechanism of action of D[Leu4]AVP involves its selective binding to the V1b vasopressin receptor. Upon binding, the receptor undergoes a conformational change that activates the associated G-protein . This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol . These signaling molecules then trigger the release of calcium ions from intracellular stores, which mediate various physiological responses, including hormone release and modulation of stress-related behaviors . The molecular targets and pathways involved in the action of this compound are primarily centered around the V1b receptor and its downstream signaling cascades .
Comparison with Similar Compounds
D[Leu4]AVP is unique in its selective targeting of the V1b vasopressin receptor. Similar compounds include other vasopressin analogues such as D[Cha4]AVP, D[Orn4]AVP, and D[Arg4]AVP . These analogues have modifications at different positions, leading to variations in their receptor selectivity and physiological effects . For example, D[Cha4]AVP exhibits high affinity for the V1b receptor but also interacts with other vasopressin receptors, whereas this compound is more selective for the V1b receptor in rodents . This selectivity makes this compound a valuable tool for studying the specific roles of the V1b receptor in various physiological processes .
Properties
Molecular Formula |
C47H67N13O11S2 |
---|---|
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N13O11S2/c1-26(2)20-31-41(66)58-34(23-37(48)62)44(69)59-35(46(71)60-18-7-11-36(60)45(70)55-30(10-6-17-52-47(50)51)40(65)53-24-38(49)63)25-73-72-19-16-39(64)54-32(22-28-12-14-29(61)15-13-28)42(67)57-33(43(68)56-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,61H,6-7,10-11,16-25H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,64)(H,55,70)(H,56,68)(H,57,67)(H,58,66)(H,59,69)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
CYOLRNSRVHAZDY-QJCLFNHPSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
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